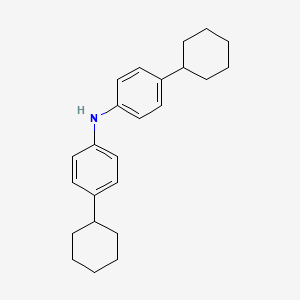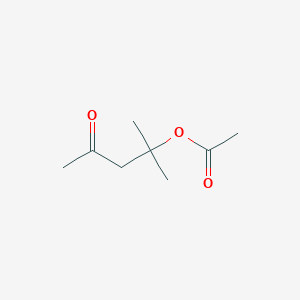![molecular formula C18H18O4S B3048358 Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- CAS No. 16558-06-8](/img/structure/B3048358.png)
Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-
Übersicht
Beschreibung
Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis-: is a chemical compound with the molecular formula C18H18O4S and a molecular weight of 330.4 g/mol . It is also known by its CAS number 16558-06-8 . This compound is characterized by the presence of oxirane (epoxide) groups and a thioether linkage, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- typically involves the reaction of 4,4’-thiodiphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxirane groups in the compound can undergo oxidation reactions to form diols.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The oxirane rings can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols open the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as (LiAlH4) are commonly used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products Formed:
Diols: from oxidation reactions.
Thiols: from reduction reactions.
Substituted alcohols or amines: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- is used as a cross-linking agent in the synthesis of polymers and resins . Its ability to form stable three-dimensional networks makes it valuable in the production of high-performance materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. Its reactive oxirane groups can form covalent bonds with nucleophiles in proteins and nucleic acids, enabling the study of protein-protein and protein-DNA interactions.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. It can be used to enhance the solubility and stability of drugs, improving their bioavailability.
Industry: In the industrial sector, Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- is used in the production of adhesives, coatings, and sealants. Its excellent adhesive properties and chemical resistance make it suitable for various applications.
Wirkmechanismus
The mechanism of action of Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. The thioether linkage provides additional stability to the molecule, making it resistant to hydrolysis and oxidation .
Molecular Targets and Pathways:
Nucleophiles: The oxirane groups target nucleophiles such as amines, thiols, and hydroxyl groups.
Pathways: The compound can participate in various chemical pathways, including polymerization and cross-linking reactions.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A diglycidyl ether (BADGE): Similar in structure but lacks the thioether linkage.
Bisphenol F diglycidyl ether (BFDGE): Similar but has a different aromatic backbone.
Epichlorohydrin-based epoxides: These compounds share the oxirane groups but differ in their overall structure and reactivity.
Uniqueness: Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- is unique due to its thioether linkage, which imparts additional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring long-term stability and durability .
Eigenschaften
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]sulfanylphenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4S/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPITKSLDBPUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)SC3=CC=C(C=C3)OCC4CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30975-21-4 | |
| Details | Compound: Oxirane, 2,2′-[thiobis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Record name | Oxirane, 2,2′-[thiobis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30975-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70296130 | |
| Record name | 2,2'-{Sulfanediylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16558-06-8 | |
| Record name | NSC107872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-{Sulfanediylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


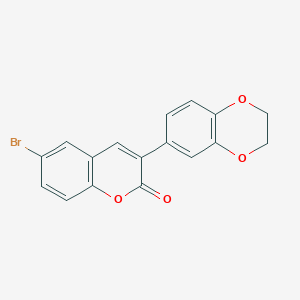
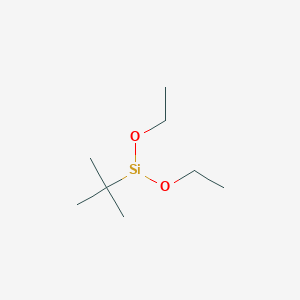
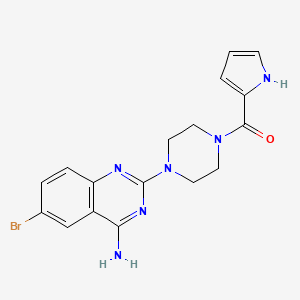
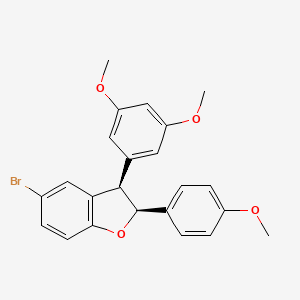

![6-Fluorobenzo[h]quinoline](/img/structure/B3048281.png)
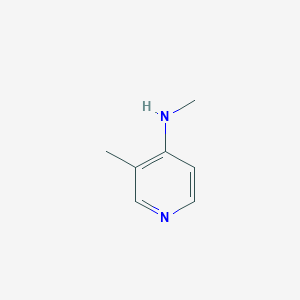
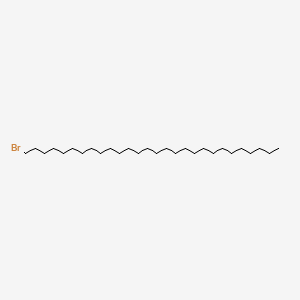
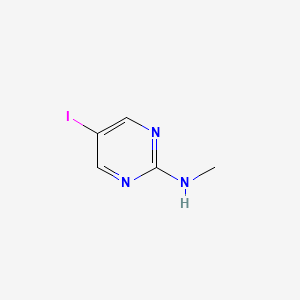
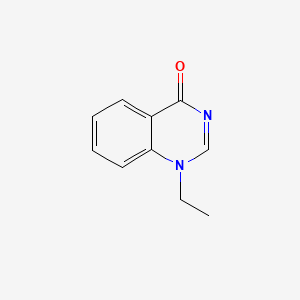
![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)
![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)
